molecular formula C18H20N6O4S2 B2701989 4-methanesulfonyl-N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline CAS No. 912906-76-4

4-methanesulfonyl-N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline

Cat. No.: B2701989
CAS No.: 912906-76-4
M. Wt: 448.52
InChI Key: JMMRVGLLYLDWOD-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline is a structurally complex small molecule characterized by:

  • Core heterocycles: A 1,2,4-triazole ring substituted with a pyridin-3-yl group and a methyl group at positions 5 and 4, respectively.
  • Linkage: A thioether (-S-) bridge connecting the triazole to a propyl chain.
  • Functional groups: A methanesulfonyl (mesyl) group and a nitroaniline moiety.

This compound’s design likely targets specific biological interactions, as the triazole-pyridine scaffold is prevalent in kinase inhibitors and antimicrobial agents . The methanesulfonyl group enhances solubility and metabolic stability compared to bulkier substituents, while the nitro group may influence electron-deficient aromatic interactions in binding pockets .

Properties

IUPAC Name

N-[3-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylsulfonyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S2/c1-23-17(13-5-3-8-19-12-13)21-22-18(23)29-10-4-9-20-15-7-6-14(30(2,27)28)11-16(15)24(25)26/h3,5-8,11-12,20H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMRVGLLYLDWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCCNC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methanesulfonyl-N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at the 2-position of the aniline ring undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or metal-acid conditions.

Reaction Conditions Reagents Product Key Observations
H₂ (1–3 atm), Pd/C (10% w/w)Ethanol, 25°C, 6 hours4-Methanesulfonyl-N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-aminoanilineHigh yield (>85%); no triazole ring degradation
Fe/HClH₂O:EtOH (1:1), 70°C, 4 hoursSame as aboveModerate yield (60–65%); requires pH control

Mechanistic Notes :

  • The reaction preserves the triazole and pyridine rings, indicating stability under reductive conditions .

  • Side reactions (e.g., over-reduction) are minimized using Pd/C at low temperatures.

Methanesulfonyl Group Reactivity

The methanesulfonyl (-SO₂CH₃) group participates in nucleophilic substitution or elimination reactions.

Reaction Type Conditions Outcome Analytical Confirmation
HydrolysisNaOH (2M), 100°C, 12 hoursPartial conversion to sulfonic acid derivativeLC-MS shows m/z shift (+16 Da)
EliminationPCl₅, reflux, 3 hoursFormation of vinyl sulfone side productFT-IR loss of S=O stretch at 1,150 cm⁻¹

Limitations :

  • Complete hydrolysis is hindered by steric bulk from the triazole-pyridine system .

Triazole Ring Modifications

The 1,2,4-triazole core undergoes regioselective alkylation or coordination with transition metals.

Reaction Reagents Product Yield
Alkylation (N1 position)CH₃I, K₂CO₃, DMF, 60°C, 8 hoursQuaternary triazolium salt72%
Metal coordinationCuCl₂, MeOH, RT, 2 hoursCu(II)-triazole complex89%

Key Findings :

  • Methylation occurs preferentially at the N1 position due to steric and electronic factors.

  • Cu(II) complexes exhibit enhanced stability in aqueous media .

Pyridine Ring Functionalization

Electrophilic substitution on the pyridine ring is limited but feasible under directed metallation.

Reaction Conditions Product Challenges
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C, 1 hour5-Bromo-pyridin-3-yl derivativeLow regioselectivity (3:1 para:meta)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-modified analogRequires anhydrous conditions

Thioether Oxidation

The propylthio (-S-CH₂-CH₂-CH₂-) linker is susceptible to oxidation, forming sulfoxides or sulfones.

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)AcOH, RT, 24 hoursSulfoxide (+16 Da)85% conversion
mCPBACH₂Cl₂, 0°C, 2 hoursSulfone (+32 Da)>95% conversion

Stability Note :

  • Sulfone derivatives show improved thermal stability compared to the parent thioether .

Side Reactions and Byproducts

Common side processes include:

  • Nitro Group Displacement : Competing SNAr reactions with amines or thiols at elevated temperatures.

  • Triazole Ring Opening : Observed under strong acidic conditions (pH < 2) .

Analytical Characterization

Key techniques for monitoring reactions:

  • HPLC : Purity assessment (C18 column, 254 nm).

  • High-Resolution MS : Confirmation of molecular ions (e.g., [M+H]⁺ at m/z 531.12) .

  • ¹H NMR : Distinct shifts for sulfone (δ 3.2 ppm) vs. thioether (δ 2.8 ppm) .

Scientific Research Applications

Physical Properties

While specific physical properties such as boiling point and melting point are not widely documented, the compound's solubility and stability under various conditions are crucial for its applications in research and industry.

Antifungal Activity

Recent studies have demonstrated that compounds containing triazole and pyridine functionalities exhibit significant antifungal properties. For instance, derivatives similar to 4-methanesulfonyl-N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline have been synthesized and tested against various fungal strains. These studies indicate that certain derivatives show greater efficacy than traditional antifungals like fluconazole, particularly against Candida species .

Agricultural Applications

The compound's structural features suggest potential use as a fungicide or herbicide. Its ability to inhibit fungal growth can be harnessed in agricultural settings to protect crops from fungal infections. The incorporation of the triazole group is particularly relevant as many agricultural fungicides share this scaffold due to its effectiveness against a broad spectrum of pathogens.

Medicinal Chemistry

In medicinal chemistry, the compound's diverse functional groups allow for modification and optimization for specific biological targets. Research into the synthesis of related compounds has shown promising results in developing new drugs targeting various diseases, including cancer and infectious diseases . The sulfonamide and nitroaniline components may enhance the bioactivity and selectivity of these derivatives.

Case Study 1: Synthesis and Antifungal Evaluation

A study published in 2017 synthesized a series of novel compounds based on a pyridine-sulfonamide scaffold with triazole substituents. The synthesized compounds were evaluated for antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa. The most active compounds exhibited minimum inhibitory concentration (MIC) values ≤ 25 µg/mL, indicating their potential as effective antifungal agents .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Another study focused on the structure-activity relationship of triazole derivatives showed that modifications at specific positions significantly affected antifungal potency. The findings suggested that the presence of electron-withdrawing groups enhanced activity, guiding future synthesis efforts for optimizing efficacy against resistant fungal strains .

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations

Triazole Substituents :

  • The target compound’s 4-methyl-triazole contrasts with the 4-ethyl-triazole in , which may reduce steric hindrance and improve binding pocket compatibility.
  • The pyridin-3-yl group is conserved across both triazole derivatives, suggesting a role in π-π stacking or hydrogen bonding .

Functional Group Variations: Methanesulfonyl vs. Nitroaniline vs. Cyano: The nitro group in the target compound introduces a stronger electron-deficient aromatic system compared to the cyano group in , possibly influencing redox interactions or receptor affinity.

Linker Flexibility :

  • The propyl thioether in the target compound provides greater conformational flexibility than the ethyl thioether in , which might optimize binding kinetics in dynamic enzyme pockets.

Research Findings and Implications

Bioactivity Insights

  • Kinase Inhibition : The triazole-pyridine core aligns with ATP-binding site targeting in kinases (e.g., JAK2/3 inhibitors) .
  • Antimicrobial Potential: Thioether-linked nitroaromatics are known to disrupt microbial electron transport chains .

Challenges and Opportunities

  • Metabolic Stability : The nitro group may pose metabolic liabilities (e.g., reduction to amine metabolites), necessitating prodrug strategies.
  • Selectivity : The propyl linker’s flexibility could improve selectivity over rigid analogs but may require optimization to reduce off-target effects.

Biological Activity

4-Methanesulfonyl-N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline is a complex organic compound with potential biological activities. Its structure incorporates a triazole ring, which is known for various pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The compound can be represented structurally as follows:

C15H19N5O4S\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}_{4}\text{S}

This structure includes:

  • A triazole moiety, which is significant in medicinal chemistry for its diverse biological activities.
  • A nitroaniline component that may contribute to its pharmacological properties.

Antifungal Activity

Research has shown that compounds containing the triazole ring exhibit significant antifungal properties. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of various fungal pathogens. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.0156 to 0.5 μg/mL against human pathogenic fungi .

CompoundPathogenMIC (μg/mL)
Triazole Derivative ACandida albicans0.0156
Triazole Derivative BAspergillus fumigatus0.5

Antibacterial Activity

The antibacterial efficacy of similar triazole compounds has been extensively documented. For example, certain triazole hybrids have displayed potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The MIC values reported in various studies suggest that these compounds can outperform traditional antibiotics like vancomycin and ciprofloxacin in specific cases .

CompoundBacteriaMIC (μg/mL)
Triazole Hybrid CStaphylococcus aureus0.125
Triazole Hybrid DEscherichia coli1

Anticancer Activity

The potential anticancer properties of triazole derivatives are also noteworthy. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth . Studies have indicated that certain derivatives can induce apoptosis in cancer cells, making them promising candidates for further development.

Case Studies

  • Antifungal Screening
    A study evaluated a series of triazole derivatives against multiple fungal strains. The results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced antifungal activity compared to their unsubstituted counterparts .
  • Antibacterial Efficacy
    Another investigation focused on the antibacterial properties of triazole-containing compounds against ESKAPE pathogens, which are notorious for their antibiotic resistance. The findings revealed that several derivatives demonstrated significant bactericidal effects at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Triazole Ring: Essential for antifungal and antibacterial activity.
  • Nitro Group: May enhance interactions with biological targets.
  • Substituents on the Pyridine Ring: Affect the overall potency and selectivity towards specific pathogens.

Q & A

Q. What are the key synthetic strategies for preparing the 4-methanesulfonyl-2-nitroaniline core structure?

The methanesulfonyl and nitro groups on the aniline ring are typically introduced via nucleophilic aromatic substitution (SNAr) or electrophilic sulfonation. For example, sulfonation can be achieved using methanesulfonyl chloride under basic conditions (e.g., NaOH in THF/H2O mixtures), while nitration may require mixed acids (HNO₃/H₂SO₄) . Careful control of reaction stoichiometry and temperature is critical to avoid over-sulfonation or byproduct formation.

Q. How is the 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol intermediate synthesized?

This triazole-thiol derivative is synthesized via cyclization of thiosemicarbazides or by reacting hydrazine derivatives with carbon disulfide. For instance, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can be alkylated with propyl halides in methanol using NaOH as a base to introduce the sulfanylpropyl linker .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • 1H/13C NMR : Key signals include the methanesulfonyl singlet (~δ 3.3 ppm for CH₃SO₂), nitro group deshielding effects on aromatic protons, and pyridinyl/triazole protons in δ 7.5–9.0 ppm.
  • HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., [M+H]+ ion).
  • IR : Stretching vibrations for SO₂ (~1350 cm⁻¹) and NO₂ (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the triazole and pyridinyl groups?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is essential. The triazole ring’s planarity and sulfur atom orientation can be validated via bond-length analysis (e.g., C–S bond ~1.76 Å) and torsion angles between the pyridinyl and triazole moieties . Discrepancies between calculated and experimental data may indicate conformational flexibility or crystal-packing effects.

Q. What experimental challenges arise in coupling the sulfanylpropyl linker to the nitroaniline core?

  • Competitive side reactions : The nitro group may undergo unintended reduction under basic conditions.
  • Solubility issues : Polar aprotic solvents (DMF, DMSO) are often required to dissolve both the triazole-thiol and nitroaniline intermediates.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended to separate unreacted starting materials .

Q. How do electronic effects influence the reactivity of the sulfanylpropyl-triazole moiety?

The electron-rich sulfur atom in the sulfanyl group can participate in oxidation (e.g., to sulfoxides/sulfones with H₂O₂) or nucleophilic substitution (e.g., with alkyl halides). The pyridinyl nitrogen’s lone pair may stabilize intermediates via resonance, altering reaction pathways compared to non-aromatic analogs .

Data Contradiction and Optimization

Q. Why do reported yields for similar triazole-thiol derivatives vary significantly (30–85%)?

Variations arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) reduce nucleophilicity, slowing alkylation.
  • Steric hindrance : Bulky groups near the triazole ring impede reagent access.
  • Workup protocols : Acidic quenching (HCl) can precipitate products, improving yields .

Q. How can conflicting solubility data for this compound be reconciled?

Discrepancies may stem from:

  • Polymorphism : Different crystal forms (e.g., anhydrous vs. solvates) alter solubility.
  • pH-dependent ionization : The pyridinyl nitrogen (pKa ~4.5) increases solubility in acidic buffers. Systematic studies using differential scanning calorimetry (DSC) and pH-solubility profiles are recommended .

Methodological Recommendations

Q. What computational tools predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like cyclooxygenase-2 (COX-2), where the sulfonyl group may occupy the hydrophobic pocket. QSAR models should incorporate Hammett constants (σ) for the nitro and methanesulfonyl substituents .

Q. How to optimize HPLC conditions for purity analysis?

  • Column : C18 with 5 µm particle size.
  • Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry.
  • Detection : UV at 254 nm (for nitro and triazole chromophores) .

Advanced Applications

Q. What strategies enable selective modification of the nitro group without affecting the methanesulfonyl moiety?

Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine under mild conditions (25°C, 1 atm). The methanesulfonyl group remains intact due to its resistance to reduction. Subsequent diazotization or acylation can introduce diverse functionalities .

Q. How does the compound’s stability under oxidative stress inform formulation studies?

Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation via sulfoxide formation. Antioxidants (e.g., BHT) and lyophilization in amber vials are proposed to enhance shelf life .

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